4-(2-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one is a complex organic compound characterized by a unique spirocyclic structure. It features a spiro junction connecting a nonane ring to an azaspiro moiety, which contributes to its distinct chemical properties and potential biological activities. The compound has garnered interest in medicinal chemistry, particularly for its potential applications in pharmacology.
This compound falls under the category of spirocyclic compounds, specifically azaspiro compounds, which are known for their unique three-dimensional structures and potential biological activities. It may also be classified as an aromatic compound due to the presence of a phenolic hydroxyl group.
The synthesis of 4-(2-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one typically involves a multi-step process. One common method includes:
The molecular formula of 4-(2-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one is C_{15}H_{19}N O, with a molecular weight of approximately 231.29 g/mol. The structure consists of:
The compound's structural features can be visualized using molecular modeling software or through spectral data obtained from techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
4-(2-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:
Common reagents and conditions for these reactions include:
Potential mechanisms may involve:
Key physical properties include:
Relevant chemical properties include:
Data regarding these properties can be found in Material Safety Data Sheets (MSDS) and chemical databases .
4-(2-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one has potential applications in various scientific fields:
Phosphine-catalyzed [3+2]-cycloadditions have emerged as a powerful strategy for constructing the 2-azaspiro[4.4]nonan-1-one core. These reactions typically involve the generation of reactive zwitterionic intermediates from allenoates or alkynoates, which subsequently undergo annulation with electron-deficient alkenes. A particularly efficient approach utilizes tributylphosphine (TBP) catalysis to facilitate the cycloaddition between ethyl 2-butynoate derivatives and 2-methylene γ-lactams. This method delivers the spirocyclic adducts with moderate to excellent regio- and diastereoselectivity. For instance, reaction optimization demonstrated that benzene solvent at room temperature provided optimal conditions, yielding a 51:21 ratio of regioisomeric cycloadducts after 15 hours [1] [5].
Notably, γ-substituted allenoates undergo highly selective [3+2] annulation with succinimides under phosphine catalysis. This transformation generates functionalized 2-azaspiro[4.4]nonene-1,3-dione derivatives in yields up to 96% with exceptional diastereoselectivity (>99:1 dr). The reaction exhibits broad functional group tolerance and provides direct access to spirocycles bearing versatile dicarbonyl functionality at the 1,3-positions [8]. The mechanistic pathway involves initial phosphine nucleophilic addition to the allenoate, generating a dipolar intermediate that undergoes conjugate addition to the succinimide, followed by intramolecular aldol cyclization.
Table 1: Phosphine-Catalyzed [3+2] Cycloadditions for Spirocycle Synthesis
| Precursor | Electrophile | Catalyst | Conditions | Product | Yield (%) | Selectivity |
|---|---|---|---|---|---|---|
| Ethyl 2-butynoate (7a) | 2-Methylene γ-lactam (4) | Tributylphosphine | Benzene, rt, 15h | Regioisomeric cycloadducts | 51 + 21 | 80:20 ratio |
| γ-Methyl allenoate | N-Methylsuccinimide | PPh₃ | Toluene, 80°C, 12h | 3-Methyl-2-azaspiro[4.4]nonene-1,3-dione | 96 | >99:1 dr |
| Camphor sultam butynoate (7b) | Acrylate (6) | PBu₃ | CH₂Cl₂, reflux, 8h | Chiral spirocyclic adduct | 75 | Single diastereomer |
Radical-mediated bicyclization strategies offer a complementary route to hydroxyphenyl-functionalized 2-azaspiro[4.4]nonan-1-ones, particularly through multicomponent reactions (MCRs). A highly efficient catalyst-free approach utilizes isocyanide-acetylene-based multicomponent reactions (IAMCRs) to assemble complex spiro architectures via zwitterionic intermediates. This three-component cascade couples alkyl isocyanides, dialkyl acetylenedicarboxylates (like dimethyl acetylenedicarboxylate, DMAD), and 3-alkyl-4-arylidene-isoxazol-5(4H)-ones to yield novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles bearing hydroxyphenyl-derived substituents [4].
Reaction optimization revealed that toluene at 110°C provided optimal results, with electron-donating groups on the arylidene moiety significantly enhancing yields (75-95%). The transformation proceeds through nucleophilic addition of isocyanide to the acetylene dicarboxylate, generating a zwitterionic dipole that attacks the electrophilic carbon of the arylidene-isoxazolone. Subsequent intramolecular cyclization and tautomerization afford the spirocyclic product. This atom-economical method demonstrates remarkable efficiency, constructing three new bonds and two rings in a single operation with excellent functional group compatibility for hydroxyphenyl precursors bearing methyl or methoxy substituents [4].
Domino reaction sequences significantly enhance synthetic efficiency for functionalized spirocyclic systems by combining multiple bond-forming events in a single operation. A notable example involves the tandem zwitterion formation/1,3-dipolar cyclization/tautomerization sequence employed in the IAMCR synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-trienes. This domino process enables the direct incorporation of hydroxyphenyl groups at the 9-position of the spirocyclic framework [4].
Another phosphine-catalyzed domino process involves [3+2] annulation followed by spontaneous oxidation, providing efficient access to 2-azaspiro[4.4]nonene-1,3-diones from γ-substituted allenoates and succinimides. The reaction proceeds with high step-economy, forming two carbon-carbon bonds and establishing two new stereocenters with excellent diastereocontrol. The arylidene-isoxazolone component in the IAMCR approach offers versatile functionalization points, allowing incorporation of diverse aryl substituents, including ortho-, meta-, and para-substituted hydroxyphenyl derivatives, through judicious selection of the aldehyde precursor in the synthesis of the isoxazolone component [4] [8].
Table 2: Domino Reaction Scope for Functionalized Spirocycles
| Isocyanide | Acetylene Derivative | Arylidene-Isoxazolone | Reaction Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| Cyclohexyl | DMAD | 4-Benzylidene-3-methyl | 2.0 | Dimethyl 6-(cyclohexylamino)-4-methyl-1-oxo-9-phenyl-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene-7,8-dicarboxylate | 83 |
| tert-Butyl | Diethyl acetylenedicarboxylate | 4-(4-Methoxybenzylidene)-3-ethyl | 1.75 | Diethyl 4-ethyl-9-(4-methoxyphenyl)-6-(tert-butylamino)-1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene-7,8-dicarboxylate | 89 |
| Benzyl | DMAD | 4-(4-Methylbenzylidene)-3-phenyl | 2.5 | Dimethyl 4-phenyl-9-(p-tolyl)-6-(benzylamino)-1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene-7,8-dicarboxylate | 92 |
Enantioselective synthesis of 2-azaspiro[4.4]nonan-1-one derivatives employs two primary strategies: chiral auxiliaries and asymmetric catalysis. The chiral auxiliary approach utilizes camphor sultam derivatives of 2-butynoic acid (e.g., 7b) as enantiopure building blocks. These derivatives participate in phosphine-catalyzed [3+2]-cycloadditions with 2-methylene γ-lactams or acrylates, transferring their chirality to the newly formed spirocyclic products. Subsequent auxiliary removal yields enantioenriched 2-azaspiro[4.4]nonan-1-ones, including hydroxyphenyl variants [1] [5].
Catalytic asymmetric methods offer a more atom-economical alternative. Chiral phosphoric acid (CPA) catalysts effectively desymmetrize prochiral precursors through enantioselective electrophilic amination. Using optimized CPA A9 (bearing 9-(10-Ph-anthracenyl) substituents, this method achieves up to 97% enantiomeric excess (ee) in the synthesis of inherently chiral calix[4]arene systems with structural similarities to complex spirocycles. The reaction proceeds via selective ortho-C-H amination of phenol-containing calix[4]arenes with azodicarboxylates, creating a stereogenic plane. Remarkably, catalyst loading can be reduced to 0.05 mol% without compromising enantioselectivity or yield, highlighting exceptional catalytic efficiency [6]. While directly applied to calixarenes, this methodology demonstrates the potential of CPA catalysis for enantioselective functionalization of phenolic spirocyclic systems like 4-(2-hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one derivatives.
Table 3: Enantioselective Strategies for Spirocyclic Derivatives
| Strategy | Chiral Controller | Reaction Type | Key Conditions | Enantioselectivity | Limitations/Advantages |
|---|---|---|---|---|---|
| Chiral Auxiliary | (1S)-Camphor sultam (7b) | [3+2] Cycloaddition | Benzene, rt, 15h | Moderate to high de (exact values not reported) | Requires stoichiometric chiral material; auxiliary removal step needed |
| Organocatalysis | Chiral Phosphoric Acid A9 | Electrophilic Amination | DCM, -40°C to 20°C | Up to 97% ee | Low catalyst loading (0.05-10 mol%); direct catalytic asymmetric synthesis |
| Organocatalysis | CPA A9 with 9-(10-Ph-anthracenyl) | Desymmetrization | Toluene, 20°C | 97% ee | Demonstrated for calixarenes; potentially transferable to simpler spirocycles |
Excluded Compounds Mentioned in Search Results:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2